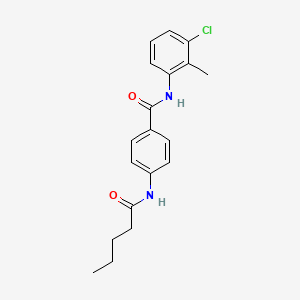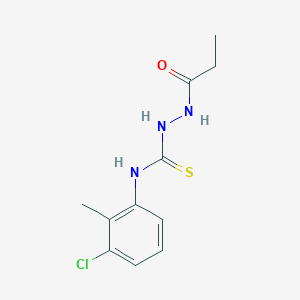![molecular formula C20H16F3N3OS B4579827 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves cyclisation reactions and intramolecular interactions. For instance, Davies et al. (1976) explored the synthesis of dihydrothieno[3,2-c]pyridines by cyclisation of isothiocyanate with methyl fluorosulphate or triethyloxonium tetrafluoroborate, highlighting the methodologies that might be applicable to the synthesis of complex molecules like the one (Davies et al., 1976). Similarly, Ankati and Biehl (2010) demonstrated microwave-assisted synthesis techniques for 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, indicating the potential for efficient synthesis routes for related compounds (Ankati & Biehl, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various analytical techniques. For instance, Gao et al. (2015) synthesized enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives and determined their structures using single-crystal X-ray diffraction, providing insights into the stereochemistry and molecular conformation that could be relevant for the compound of interest (Gao et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving related structures have been extensively studied. Samanta et al. (2020) developed a metal-free method for direct amide bond synthesis from thioacids and amines, showcasing the types of chemical transformations that such compounds may undergo (Samanta et al., 2020).
Physical Properties Analysis
The physical properties of complex molecules are crucial for understanding their behavior in various environments. While specific studies on the physical properties of the target compound were not found, research on related molecules, such as the work by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and thermodynamic properties of novel compounds, can provide valuable parallels (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a vital role in the practical applications of a compound. Research by Bernardino et al. (2012) on N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine, for example, provides insights into intramolecular hydrogen bonding and molecular interactions that could be relevant for understanding the chemical behavior of the compound (Bernardino et al., 2012).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Research has demonstrated novel synthetic approaches to create complex heterocyclic compounds, including those similar to "2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine". For instance, a one-pot, multi-component synthesis has been reported to yield pyridine derivatives, highlighting the utility of such compounds in pharmaceutical chemistry due to their presence in natural products and as ligands in coordination chemistry (Yehia et al., 2002).
Coordination Chemistry
Pyridine-containing macrocycles have been synthesized, showcasing their application in forming coordination compounds with various metals. These macrocyclic ligands provide a range of coordination possibilities, underscoring the compound's relevance in the development of new materials and catalysts (Lodeiro et al., 2004).
Potential Biological Activities
The chemical framework of "2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine" suggests potential biological activities. Although direct studies on this compound were not found, related research indicates that fluorinated heterocycles, like benzofuro- and benzothieno[2,3-b]pyridines, have been synthesized with potential for application in medicinal chemistry, including nucleoside mimetics bearing similar frameworks (Iaroshenko et al., 2009).
Propiedades
IUPAC Name |
[3-amino-8-(trifluoromethyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c21-20(22,23)17-12-6-3-5-11(12)14-15(24)16(28-18(14)25-17)19(27)26-9-8-10-4-1-2-7-13(10)26/h1-2,4,7H,3,5-6,8-9,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWYASIESFFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C(=C(S3)C(=O)N4CCC5=CC=CC=C54)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1H-indol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)
![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)